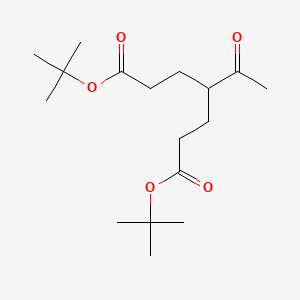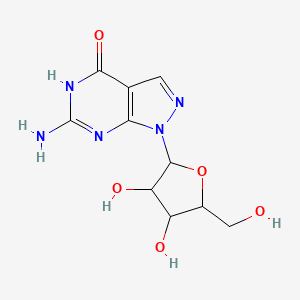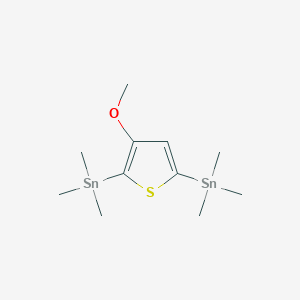![molecular formula C9H14N2O2 B12097158 1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- CAS No. 64432-31-1](/img/structure/B12097158.png)
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a diethylaminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of maleimide with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the maleimide acting as the starting material and diethylamine providing the diethylaminomethyl group.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- often involves large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring to a more saturated structure.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be facilitated by catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- exerts its effects involves interactions with various molecular targets. The diethylaminomethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleimide: A structurally related compound with similar reactivity but lacking the diethylaminomethyl group.
N-Substituted Pyrroles: Compounds with different substituents on the pyrrole ring, offering varying chemical and biological properties.
Diethylaminomethyl Derivatives: Other compounds featuring the diethylaminomethyl group attached to different core structures.
Uniqueness
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- is unique due to the presence of both the pyrrole ring and the diethylaminomethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64432-31-1 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(diethylaminomethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-10(4-2)7-11-8(12)5-6-9(11)13/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
NYNZOWLTUCPXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)



![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)



![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)
